molecular formula C22H26N4O3 B6476595 3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole CAS No. 2640836-71-9

3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole

Cat. No.: B6476595
CAS No.: 2640836-71-9
M. Wt: 394.5 g/mol
InChI Key: NCGAEGOWAHDDEF-UHFFFAOYSA-N
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Description

The compound "3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole" is an organic molecule that belongs to the indazole family

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core

Industrial production methods: Industrial-scale production often involves optimization of these steps to minimize costs and improve efficiency. Techniques such as flow chemistry and process intensification are employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The indazole core can be functionalized using electrophilic substitution, while the piperidine moiety can undergo nucleophilic substitution.

Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often employ halogenating agents and strong bases.

Major products formed: The primary products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution reactions on the indazole core can introduce various aromatic substituents.

Scientific Research Applications

This compound finds applications in diverse scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of new chemical reactions and mechanisms.

  • Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets such as enzymes and receptors.

  • Medicine: Preclinical studies evaluate its pharmacological properties, including its efficacy and safety as a potential therapeutic agent for various diseases.

  • Industry: Its unique structural features make it valuable in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It may bind to particular enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

  • 1-methyl-1H-indazole

  • 3-methyl-1H-indazole

  • 5-methoxy-1H-indazole

  • 6-methyl-1H-indazole

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-13-23-9-6-20(15)29-14-16-7-10-26(11-8-16)21(27)17-4-5-18-19(12-17)24-25(2)22(18)28-3/h4-6,9,12-13,16H,7-8,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGAEGOWAHDDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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